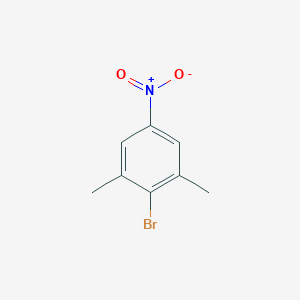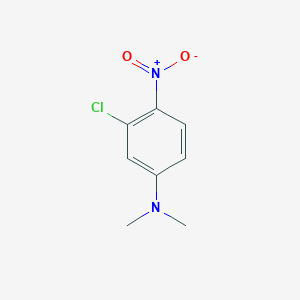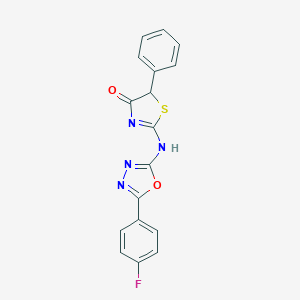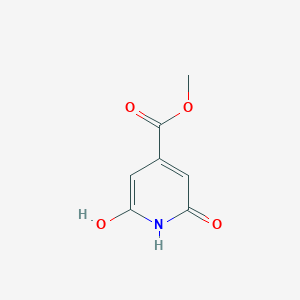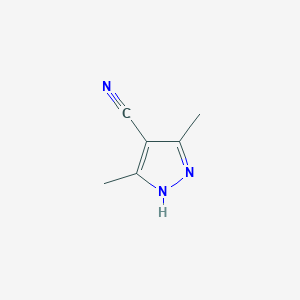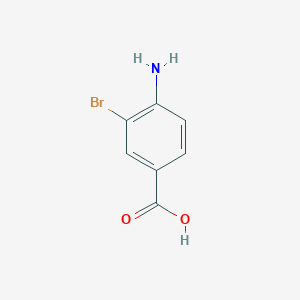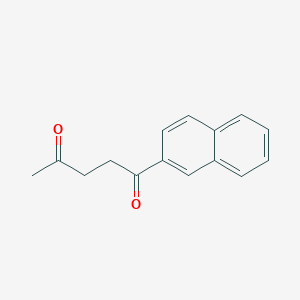
1,4-Pentanedione, 1-(2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Pentanedione, 1-(2-naphthalenyl)- is a chemical compound that belongs to the family of diketones. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. In
Wirkmechanismus
The mechanism of action of 1,4-Pentanedione, 1-(2-naphthalenyl)- is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with various electrophiles to form new compounds. This reaction can lead to the synthesis of various organic compounds that have potential applications in the fields of pharmacology, biochemistry, and physiology.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,4-Pentanedione, 1-(2-naphthalenyl)- are not well studied. However, it has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Pentanedione, 1-(2-naphthalenyl)- in lab experiments include its ability to react with various electrophiles to form new compounds. This reaction can lead to the synthesis of various organic compounds that have potential applications in the fields of pharmacology, biochemistry, and physiology. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are many future directions for the research of 1,4-Pentanedione, 1-(2-naphthalenyl)-. One potential direction is to study its potential applications as an anti-cancer agent. Another potential direction is to study its potential applications as an anti-inflammatory agent. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in the fields of pharmacology, biochemistry, and physiology.
Conclusion:
In conclusion, 1,4-Pentanedione, 1-(2-naphthalenyl)- is a chemical compound that has potential applications in the fields of pharmacology, biochemistry, and physiology. The synthesis of this compound involves the condensation reaction between 2-acetonaphthone and acetylacetone. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. However, further research is needed to better understand the mechanism of action of this compound and its potential applications in the fields of pharmacology, biochemistry, and physiology.
Synthesemethoden
The synthesis of 1,4-Pentanedione, 1-(2-naphthalenyl)- involves the condensation reaction between 2-acetonaphthone and acetylacetone. The reaction is carried out in the presence of sodium ethoxide as a catalyst. The product is then purified through recrystallization to obtain a pure form of 1,4-Pentanedione, 1-(2-naphthalenyl)-.
Wissenschaftliche Forschungsanwendungen
1,4-Pentanedione, 1-(2-naphthalenyl)- has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Eigenschaften
CAS-Nummer |
123183-98-2 |
|---|---|
Produktname |
1,4-Pentanedione, 1-(2-naphthalenyl)- |
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-naphthalen-2-ylpentane-1,4-dione |
InChI |
InChI=1S/C15H14O2/c1-11(16)6-9-15(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10H,6,9H2,1H3 |
InChI-Schlüssel |
LDLFCZYWHIIMJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



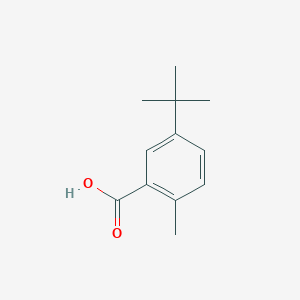
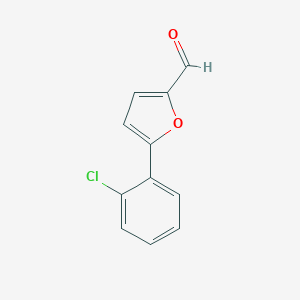
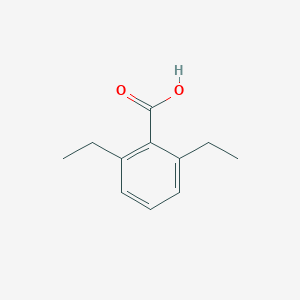
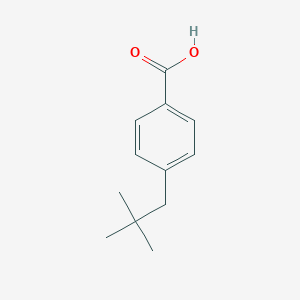
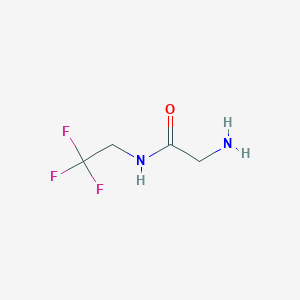

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
